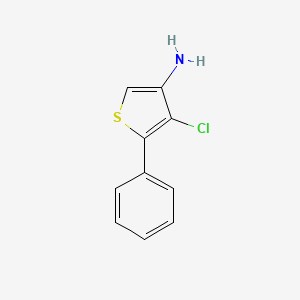
Tetrabenzyl Miglustat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzyl Miglustat is a derivative of Miglustat, a glucosylceramide synthase inhibitor. Miglustat is primarily used in the treatment of Gaucher disease and Niemann-Pick disease type C. This compound is a modified version of Miglustat, where benzyl groups are added to enhance its properties for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Miglustat involves multiple steps, starting from the base compound Miglustat. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of Miglustat are protected using benzyl groups to form this compound.
Reductive Amination: This step involves the reductive amination of the protected compound to introduce the desired functional groups.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tetrabenzyl Miglustat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying glucosylceramide synthase inhibitors.
Biology: The compound is used in cell culture studies to investigate its effects on glycosphingolipid metabolism.
Medicine: this compound is explored for its potential therapeutic effects in treating lysosomal storage disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Tetrabenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of ceramide to glucosylceramide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miglustat: The base compound from which Tetrabenzyl Miglustat is derived.
Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Tetrabenzyl L-ido Miglustat: A similar compound with slight structural differences.
Uniqueness
This compound is unique due to the presence of benzyl groups, which enhance its stability and specificity. This modification allows for more targeted applications in research and therapy compared to its parent compound, Miglustat.
Eigenschaften
Molekularformel |
C38H45NO4 |
|---|---|
Molekulargewicht |
579.8 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |
InChI-Schlüssel |
DZPAABGOOAWABR-OQYJSAOUSA-N |
Isomerische SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
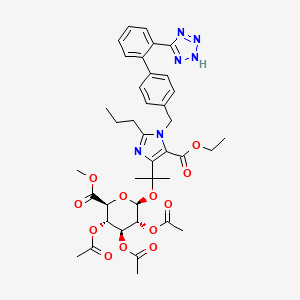
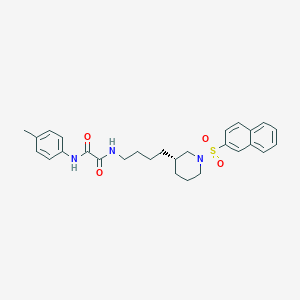
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
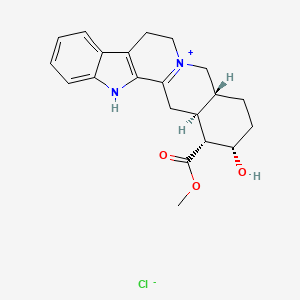
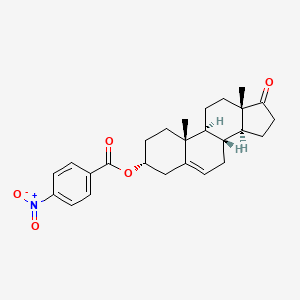
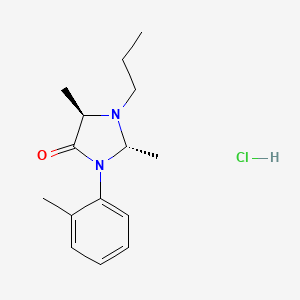
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
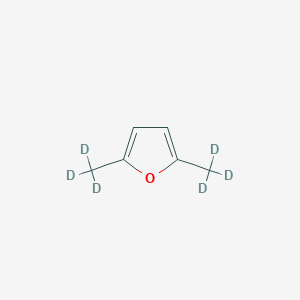
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
